

mechanism of action of 4-Methyl-1H-benzo[d]imidazol-2-amine

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Compound of Interest

Compound Name: 4-Methyl-1H-benzo[d]imidazol-2-amine

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An In-depth Technical Guide to the Mechanism of Action of **4-Methyl-1H-benzo[d]imidazol-2-amine** and its Analogs

Executive Summary

The benzimidazole scaffold, a fused bicyclic ring system, represents a "privileged substructure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.^[1] As structural isosteres of naturally occurring nucleotides, these compounds can readily engage with biological macromolecules, leading to a broad spectrum of pharmacological activities.^[2] This guide focuses on the mechanistic underpinnings of **4-Methyl-1H-benzo[d]imidazol-2-amine**, a representative member of the 2-aminobenzimidazole class. While direct studies on this specific molecule are nascent, a wealth of data on its close analogs allows for a comprehensive elucidation of its probable mechanisms of action. This document synthesizes current knowledge, focusing primarily on the well-established role of this chemical class as potent kinase inhibitors, and explores other potential biological activities. We will delve into the downstream cellular consequences of target engagement and provide detailed experimental frameworks for researchers investigating this promising class of compounds.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The benzimidazole nucleus, consisting of a benzene ring fused to an imidazole ring, is a versatile structural motif found in numerous pharmacologically active compounds.[2][3] Its derivatives have demonstrated a wide range of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The 2-aminobenzimidazole core is a particularly common structural component in molecules designed for medicinal chemistry applications.[5] The specific compound, **4-Methyl-1H-benzo[d]imidazol-2-amine**, features a methyl group at the 4-position of the benzene ring, which can influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity and pharmacokinetic profile.

Primary Mechanism of Action: Protein Kinase Inhibition

A predominant mechanism of action for many bioactive benzimidazole derivatives is the inhibition of protein kinases.[6][7] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3]

Targeting the ATP-Binding Site

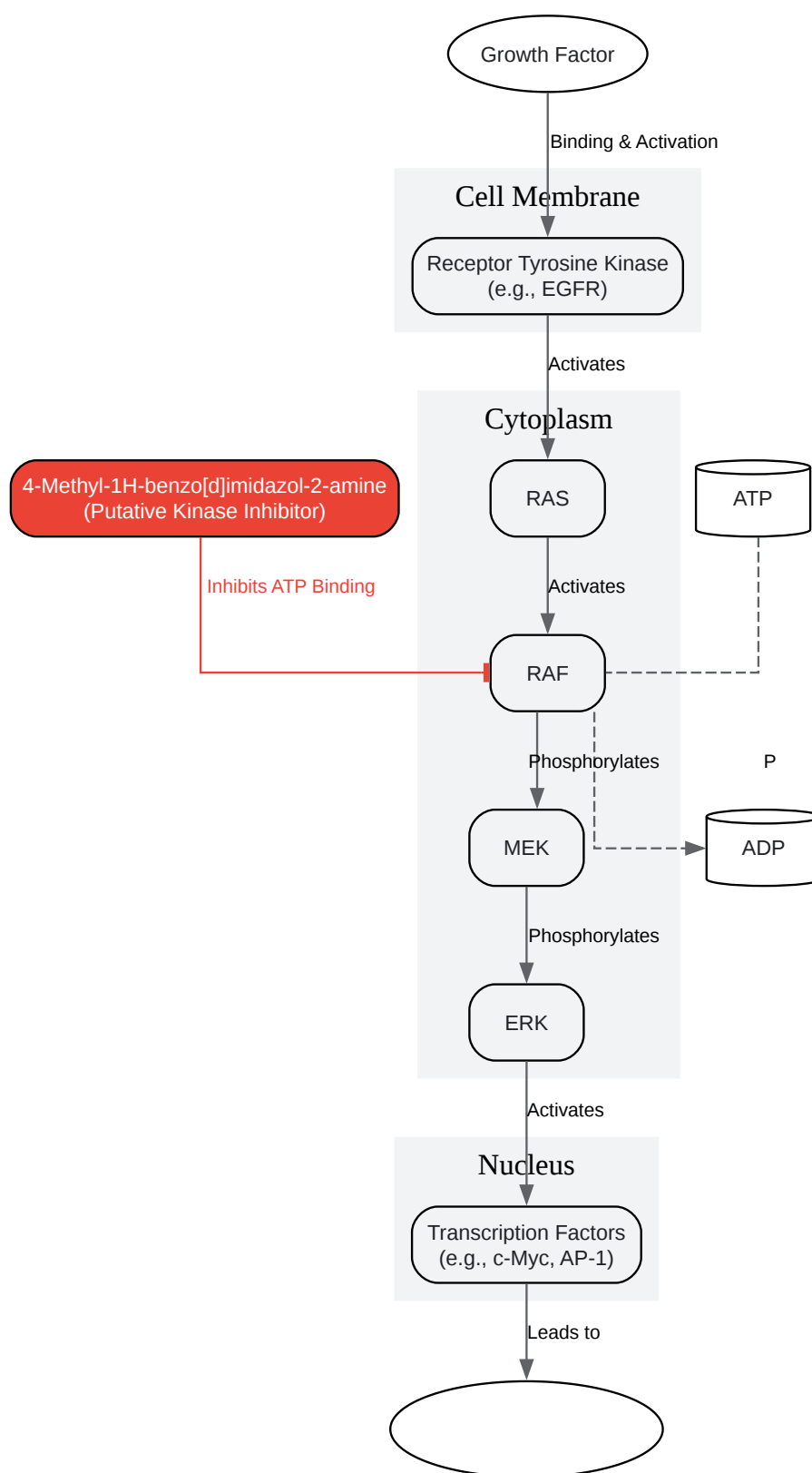
Benzimidazole derivatives often function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target substrate. This inhibition effectively blocks the downstream signaling cascade. Several studies have identified 2-aminobenzimidazole derivatives as inhibitors of a range of kinases, including:

- Casein Kinase 1 (CK1) isoforms δ and ϵ : These kinases are involved in the regulation of various cellular processes, and their inhibitors are being investigated for therapeutic potential.[8][9]
- Tyrosine Kinases (e.g., EGFR, HER2): Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, and their inhibition is a clinically validated anticancer strategy.[6][7]

- V600E-mutant BRAF (V600E BRAF): This mutant kinase is a key oncogenic driver in a significant proportion of melanomas and other cancers.[\[3\]](#)

Visualizing Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.



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Caption: Simplified kinase signaling pathway and inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.

Materials:

- Kinase of interest (e.g., V600E BRAF)
- Kinase substrate peptide
- **4-Methyl-1H-benzo[d]imidazol-2-amine** (or other test compounds)
- ATP
- Kinase assay buffer
- Luminescent kinase assay reagent (e.g., ADP-Glo™)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Methodology:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
- **Reaction Setup:**
 - Add 5 µL of kinase assay buffer to all wells.

- Add 1 μL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
- Add 2 μL of a mixture of the kinase and substrate peptide in kinase assay buffer to each well to initiate the reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion and Detection:
 - Add 2 μL of ATP solution to each well to start the kinase reaction.
 - Incubate for the desired reaction time (e.g., 60 minutes at 30°C).
 - Add 5 μL of the luminescent detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data: Kinase Inhibitory Activity of Benzimidazole Derivatives

The following table summarizes the reported IC50 values for various benzimidazole derivatives against different protein kinases, illustrating the potency of this chemical class.

Compound Class	Target Kinase	IC50 (μM)	Reference
2-aminobenzimidazole derivatives	CK1δ	0.040	[8]
2-aminobenzimidazole derivatives	CK1ε	0.0326	[8]
Benzimidazole-linked sulfonamides	V600E BRAF	0.49	[3]
Benzimidazole-benzylidenebenzohydrazide hybrids	EGFR	7.82 - 21.48	[6]
Benzimidazole-benzylidenebenzohydrazide hybrids	HER2	7.82 - 21.48	[6]

Cellular Consequences of Kinase Inhibition

Inhibition of key signaling kinases by compounds like **4-Methyl-1H-benzo[d]imidazol-2-amine** is expected to translate into specific cellular effects, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

By blocking pro-survival signaling pathways, kinase inhibitors can trigger the intrinsic or extrinsic apoptotic pathways. Mechanistic studies on benzimidazole derivatives have shown they can induce apoptosis, often characterized by:

- Upregulation of pro-apoptotic proteins: such as Bax and Caspase-3.
- Downregulation of anti-apoptotic proteins: such as Bcl-2.[6][7]

Cell Cycle Arrest

Kinases play a crucial role in regulating the progression of the cell cycle. Inhibition of these kinases can lead to a halt at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.^{[3][6]}

Experimental Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

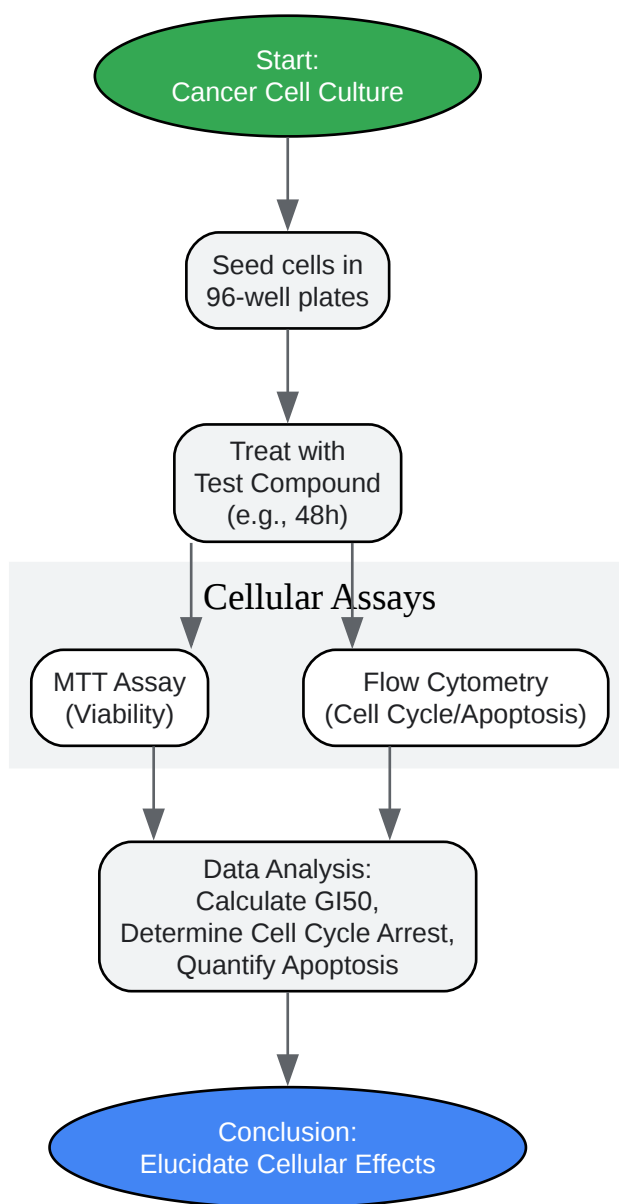
- Cancer cell line of interest (e.g., A549, HeLa)
- Complete cell culture medium
- Test compound (**4-Methyl-1H-benzo[d]imidazol-2-amine**)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

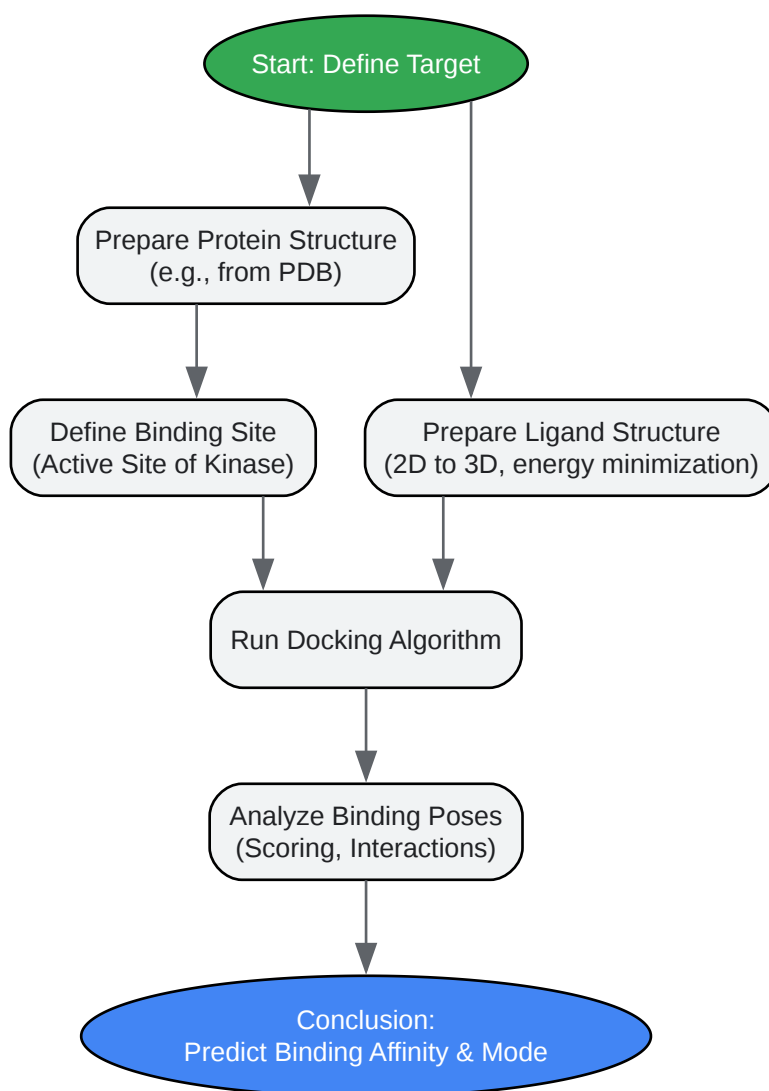
Methodology:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

- **MTT Addition:** After the incubation period, add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization





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